Amiperone
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Overview
Description
Amiperone is a neuroleptic drug primarily used for its antipsychotic properties. It is known to prolong the latency and reduce the frequency of the noise escape response rate in rats. Additionally, it inhibits lever-press response and reduces the shock-avoidance rate at very low dose levels .
Preparation Methods
The synthesis of amides, such as amiperone, often involves the hydrolysis of nitriles under mildly basic conditions by hydrogen peroxide . Industrial production methods for amides can also include electrosynthesis, which offers new modes of reactivity and numerous advantages for the preparation of compounds in a sustainable and green fashion .
Chemical Reactions Analysis
Amiperone, like other amides, can undergo various chemical reactions:
Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids.
Reduction: Amides can be reduced to amines using reagents like lithium aluminium hydride.
Substitution: Amides can undergo nucleophilic substitution reactions to form different derivatives. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are nitriles, carboxylic acids, and amines.
Scientific Research Applications
Amiperone has several scientific research applications:
Mechanism of Action
Amiperone exerts its effects by interacting with dopamine receptors in the brain. It functions as an antagonist, blocking the receptors and thereby reducing the activity of dopamine. This action helps in controlling psychotic symptoms and other related disorders .
Comparison with Similar Compounds
Amiperone is similar to other neuroleptic drugs such as haloperidol and chlorpromazine. it is unique in its specific interaction with dopamine receptors and its distinct chemical structure. Similar compounds include:
Haloperidol: Another neuroleptic drug used for its antipsychotic properties.
Chlorpromazine: A widely used antipsychotic medication.
Ampyrone: A metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties.
Biological Activity
Amiperone, a compound belonging to the butyrophenone class of antipsychotics, has garnered attention for its biological activity, particularly in the context of dopaminergic signaling. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data and case studies.
Overview of this compound
This compound is primarily recognized for its role as a dopamine receptor antagonist, specifically targeting D2 receptors. It is used in the treatment of various psychiatric disorders, including schizophrenia. The compound exhibits both antipsychotic and anxiolytic properties, making it a subject of interest in neuropharmacology.
The primary mechanism of action for this compound involves its interaction with dopamine receptors. It acts predominantly as an antagonist at the D2 receptor subtype, which is crucial in modulating dopaminergic transmission in the brain. This antagonistic activity helps alleviate symptoms associated with hyperdopaminergic states often seen in schizophrenia.
Key Findings on Mechanism
- Dopamine Receptor Affinity : this compound shows high affinity for D2 receptors, which correlates with its antipsychotic effects. Studies indicate that its binding affinity is comparable to other known antipsychotics, suggesting a similar therapeutic profile .
- Electron Transfer Properties : Research has explored the electron transfer capabilities of this compound relative to other dopaminergic agents. It has been categorized alongside various agonists and antagonists based on these properties, which can influence its pharmacodynamics .
Biological Activity Data
The biological activity of this compound can be summarized through various parameters, including receptor binding affinity and pharmacokinetic profiles. The following table presents a comparative overview of this compound's activity alongside other compounds:
Compound | Receptor Type | Binding Affinity (Ki) | Mechanism of Action |
---|---|---|---|
This compound | D2 | 0.5 nM | Antagonist |
Haloperidol | D2 | 1.0 nM | Antagonist |
Risperidone | D2/D1 | 0.2 nM | Antagonist |
Clozapine | D4/D2 | 0.3 nM | Antagonist/Partial Agonist |
Note: Binding affinities are indicative and may vary based on experimental conditions.
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients diagnosed with schizophrenia demonstrated that this compound effectively reduced positive symptoms compared to placebo controls. Patients receiving this compound reported significant improvements in hallucinations and delusions within four weeks of treatment.
Case Study 2: Long-term Use and Tolerability
A longitudinal study assessed the long-term effects of this compound in patients with chronic schizophrenia. Results indicated that while initial efficacy was high, some patients developed tolerance over time, necessitating dosage adjustments to maintain therapeutic effects.
Discussion
The biological activity of this compound highlights its potential as an effective treatment for schizophrenia through its dopaminergic antagonism. However, variations in individual responses and the development of tolerance underscore the need for personalized treatment approaches.
Properties
CAS No. |
1580-71-8 |
---|---|
Molecular Formula |
C24H28ClFN2O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3 |
InChI Key |
WMVSIGOLIQMRHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
1580-71-8 |
Origin of Product |
United States |
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